molecular formula C22H42O6 B12804083 Docosanedioic acid, 7,16-dihydroxy- CAS No. 134507-61-2

Docosanedioic acid, 7,16-dihydroxy-

Cat. No.: B12804083
CAS No.: 134507-61-2
M. Wt: 402.6 g/mol
InChI Key: RIRFCYLVFBINDJ-UHFFFAOYSA-N
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Description

Docosanedioic acid, 7,16-dihydroxy- is a dicarboxylic acid with the molecular formula C22H42O6. This compound is characterized by the presence of two hydroxyl groups located at the 7th and 16th positions of the docosanedioic acid chain. It is a white solid that is insoluble in water and has various applications in organic chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosanedioic acid, 7,16-dihydroxy- can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 7,16-diketodocosanedioic acid. This intermediate is formed by the reaction of the half-ester acid chloride of adipic acid with the αω-cadmium derivative of decane. The reduction is carried out using hydrazine hydrate and potassium hydroxide in the presence of triethanolamine .

Another method involves the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel to yield docosanedioic acid, which can then be hydroxylated at the 7th and 16th positions .

Industrial Production Methods

Industrial production of docosanedioic acid, 7,16-dihydroxy- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Docosanedioic acid, 7,16-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Docosanedioic acid, 7,16-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of docosanedioic acid, 7,16-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 7th and 16th positions allow it to form hydrogen bonds with biological molecules, influencing their structure and function. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

    Docosanedioic acid: Lacks the hydroxyl groups at the 7th and 16th positions.

    Eicosanedicarboxylic acid: Has a shorter carbon chain with 20 carbon atoms.

    Sebacic acid: A dicarboxylic acid with 10 carbon atoms.

Uniqueness

The hydroxyl groups also contribute to its antioxidant properties, making it valuable in biological and medical research .

Properties

CAS No.

134507-61-2

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

IUPAC Name

7,16-dihydroxydocosanedioic acid

InChI

InChI=1S/C22H42O6/c23-19(15-9-5-11-17-21(25)26)13-7-3-1-2-4-8-14-20(24)16-10-6-12-18-22(27)28/h19-20,23-24H,1-18H2,(H,25,26)(H,27,28)

InChI Key

RIRFCYLVFBINDJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(CCCCCC(=O)O)O)CCCC(CCCCCC(=O)O)O

Origin of Product

United States

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